

Analytical methods for DIETHYL ETHYL(ISOAMYL)MALONATE characterization

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Compound of Interest

Compound Name:	DIETHYL ETHYL(ISOAMYL)MALONATE
CAS No.:	77-24-7
Cat. No.:	B1670534

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An Application Note for the Comprehensive Analytical Characterization of **DIETHYL ETHYL(ISOAMYL)MALONATE**

Introduction: The Imperative for Rigorous Characterization

DIETHYL ETHYL(ISOAMYL)MALONATE (CAS No. 77-24-7), also known as diethyl ethyl(3-methylbutyl)propanedioate, is a key chemical intermediate, notably in the synthesis of pharmaceutical compounds like amobarbital.[1][2] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, a robust and multi-faceted analytical approach is not merely a procedural step but a fundamental requirement for regulatory compliance and drug development success.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed framework for the comprehensive characterization of **DIETHYL ETHYL(ISOAMYL)MALONATE**. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound

approach to quality control. The core analytical pillars for this molecule are Gas Chromatography-Mass Spectrometry (GC-MS) for purity and volatile impurity analysis, Nuclear Magnetic Resonance (NMR) for definitive structural confirmation, and High-Performance Liquid Chromatography (HPLC) for quantifying non-volatile impurities and ensuring batch-to-batch consistency.

Part 1: Purity and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like **DIETHYL ETHYL(ISOAMYL)MALONATE**.^{[4][5]} Its high resolving power (GC) separates the target molecule from structurally similar impurities, while mass spectrometry (MS) provides definitive identification based on fragmentation patterns. This is critical for detecting residual starting materials from its synthesis, such as diethyl malonate, 1-bromo-3-methylbutane, and bromoethane, which are common process-related impurities.^{[1][2][6]}

Experimental Protocol: GC-MS Analysis

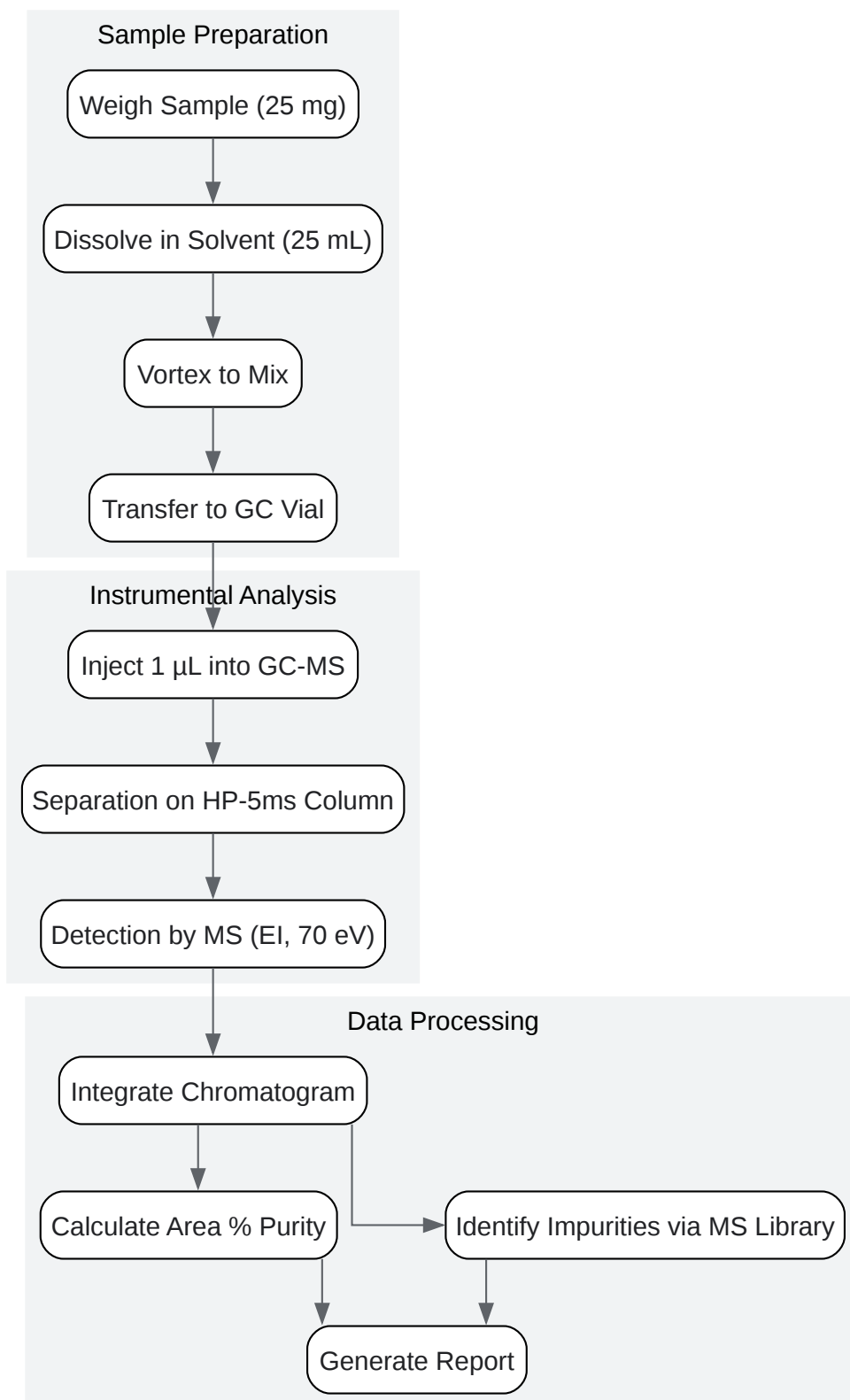
- Sample Preparation:
 - Accurately weigh approximately 25 mg of the **DIETHYL ETHYL(ISOAMYL)MALONATE** sample.
 - Dissolve the sample in 25 mL of a suitable high-purity solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL solution.
 - Vortex the solution for 30 seconds to ensure complete dissolution.
 - Transfer an aliquot to a 2 mL GC vial for analysis.
- Instrumentation and Conditions:
 - The following conditions serve as a robust starting point and should be optimized as necessary.

Parameter	Recommended Setting	Rationale
GC System	Agilent GC 7890B or equivalent	Standard, reliable platform for pharmaceutical analysis.
MS Detector	Agilent 5977B MSD or equivalent	Provides high sensitivity and clear fragmentation data.
Column	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)	A non-polar column offering excellent separation for esters. [6]
Carrier Gas	Helium	Inert carrier gas providing good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	Ensures reproducible retention times.
Inlet Temperature	250°C	Ensures complete vaporization without thermal degradation.
Injection Volume	1 µL	Standard volume for trace analysis.
Split Ratio	50:1	Prevents column overloading while maintaining sensitivity.
Oven Program	Initial: 100°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 min at 280°C	Gradient program to separate early-eluting volatile solvents from the main analyte and any higher-boiling impurities.
MS Transfer Line	280°C	Prevents condensation of analytes between the GC and MS.
Ion Source Temp.	230°C	Standard temperature for electron ionization (EI).
Quadrupole Temp.	150°C	Ensures stable mass analysis.

Ionization Mode	Electron Ionization (EI) at 70 eV	Standard mode that produces reproducible fragmentation patterns for library matching.
Scan Range	35 - 400 amu	Covers the expected mass range of the parent ion (m/z 258.35) and key fragments.

- Data Analysis and Interpretation:
 - Purity Assessment: Calculate the purity by the area percentage of the main **DIETHYL ETHYL(ISOAMYL)MALONATE** peak relative to the total peak area. A purity of $\geq 97\%$ is often required for industrial grades.[7]
 - Impurity Identification:
 - The primary peak will correspond to **DIETHYL ETHYL(ISOAMYL)MALONATE** (C₁₄H₂₆O₄, Mol. Wt. 258.35).
 - Compare the mass spectra of minor peaks against the NIST spectral library to identify known impurities.
 - Pay close attention to retention times and spectra corresponding to potential starting materials: Diethyl Malonate (MW 160.17) and alkylating agents.
 - Look for characteristic fragments of malonic esters, such as loss of an ethoxy group (-OC₂H₅, 45 Da) or the carboxyl group (-COOC₂H₅, 73 Da).

Workflow for GC-MS Purity Analysis



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Caption: Workflow for GC-MS Purity and Impurity Analysis.

Part 2: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: While GC-MS identifies compounds based on mass, NMR spectroscopy provides an unambiguous confirmation of the molecular structure by mapping the chemical environment of each hydrogen (^1H NMR) and carbon (^{13}C NMR) atom. It is the gold standard for structural elucidation.[3] For **DIETHYL ETHYL(ISOAMYL)MALONATE**, NMR confirms the presence and connectivity of the diethyl ester, ethyl, and isoamyl groups, ruling out isomeric impurities.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD) is recommended for good signal dispersion.
- Data Acquisition and Interpretation:
 - Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra.
 - The expected chemical shifts (δ) are predicted based on the analysis of similar structures like diethyl ethylmalonate and knowledge of substituent effects.[8][9]

Assignment (Structure Below)	^1H NMR (Predicted)	^{13}C NMR (Predicted)
a ($\text{CH}_3\text{-CH}_2\text{-C}\alpha$)	$\sim 0.8\text{-}0.9$ ppm (triplet, 3H)	$\sim 12\text{-}14$ ppm
b ($\text{CH}_3\text{-CH}_2\text{-C}\alpha$)	$\sim 1.9\text{-}2.1$ ppm (quartet, 2H)	$\sim 25\text{-}28$ ppm
c ($\text{-(CH}_3)_2$)	$\sim 0.9\text{-}1.0$ ppm (doublet, 6H)	$\sim 22\text{-}24$ ppm
d ($\text{-CH(CH}_3)_2$)	$\sim 1.6\text{-}1.8$ ppm (multiplet, 1H)	$\sim 24\text{-}26$ ppm
e ($\text{-CH}_2\text{-CH-}$)	$\sim 1.2\text{-}1.4$ ppm (multiplet, 2H)	$\sim 40\text{-}43$ ppm
f ($\text{C}\alpha\text{-CH}_2\text{-CH-}$)	$\sim 1.8\text{-}2.0$ ppm (multiplet, 2H)	$\sim 30\text{-}33$ ppm
g ($\text{-O-CH}_2\text{-CH}_3$)	$\sim 4.1\text{-}4.3$ ppm (quartet, 4H)	$\sim 60\text{-}62$ ppm
h ($\text{-O-CH}_2\text{-CH}_3$)	$\sim 1.2\text{-}1.3$ ppm (triplet, 6H)	$\sim 13\text{-}15$ ppm
$\text{C}\alpha$ (Quaternary C)	N/A	$\sim 55\text{-}58$ ppm
C=O (Ester Carbonyl)	N/A	$\sim 170\text{-}173$ ppm

Structure and Key NMR Groups

Caption: Structure of **DIETHYL ETHYL(ISOAMYL)MALONATE** with proton assignments.

Part 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: While GC-MS is excellent for volatile compounds, HPLC is superior for quantifying non-volatile or thermally unstable impurities. For a malonic ester, a reversed-phase HPLC (RP-HPLC) method provides a robust platform for quality control and stability testing.^[10] ^[11] Method validation according to ICH guidelines is mandatory in a pharmaceutical setting to ensure the method is accurate, precise, and reliable.^[12]

Experimental Protocol: RP-HPLC Method

- Sample and Standard Preparation:

- Sample Solution: Prepare a 1.0 mg/mL solution of **DIETHYL ETHYL(ISOAMYL)MALONATE** in the mobile phase.
- Standard Solution: Prepare a certified reference standard at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.
- Filter all solutions through a 0.45 µm syringe filter before injection.
- Instrumentation and Conditions:

Parameter	Recommended Setting	Rationale
HPLC System	Waters Alliance e2695 or equivalent	A reliable and widely used system in QC labs.
Detector	UV/Vis or Photodiode Array (PDA)	Ester carbonyls provide UV absorbance around 210 nm. A PDA detector allows for peak purity analysis.
Wavelength	210 nm	General wavelength for detecting ester functionalities.
Column	C18, 4.6 x 150 mm, 5 µm	Standard reversed-phase column for separating compounds of moderate polarity.
Mobile Phase	Acetonitrile:Water (e.g., 70:30 v/v)	A common mobile phase for RP-HPLC. The ratio should be optimized to achieve a suitable retention time ($k' = 2-10$).
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30°C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 µL	Standard injection volume.

- Method Validation Overview:
 - Specificity: Ensure no interference from blank (mobile phase) or placebo at the analyte's retention time.
 - Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between concentration and peak area ($R^2 > 0.999$).[\[12\]](#)
 - Accuracy: Perform recovery studies by spiking the sample with known amounts of standard at different levels (e.g., 80%, 100%, 120%).
 - Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). Results are expressed as Relative Standard Deviation (%RSD).
 - Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established at a signal-to-noise ratio of 10:1.[\[12\]](#)

HPLC Method Development and Validation Workflow

Caption: Logical flow for HPLC method development and validation.

Conclusion

The analytical characterization of **DIETHYL ETHYL(ISOAMYL)MALONATE** requires a synergistic application of orthogonal analytical techniques. GC-MS provides essential data on purity and volatile impurities, NMR offers definitive structural confirmation, and a validated HPLC method ensures accurate quantification and control over non-volatile components. By implementing these detailed protocols, researchers and drug development professionals can ensure the identity, purity, and quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.

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